molecular formula C19H17BrN2O3 B300804 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide

5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide

Cat. No. B300804
M. Wt: 401.3 g/mol
InChI Key: DGMIUSQLLUWICT-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide, also known as BBIC, is a chemical compound that has been studied for its potential applications in scientific research. BBIC is a hydrazone compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been explored in laboratory experiments.

Mechanism of Action

The mechanism of action of 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has been found to activate the mitochondrial apoptotic pathway, leading to the release of cytochrome c and activation of caspases. 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has been found to have various biochemical and physiological effects. In addition to its antitumor activity, 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has been found to inhibit the growth of bacteria and fungi, including Staphylococcus aureus and Candida albicans. 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. In addition, 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has been found to have potential as a fluorescent probe for imaging of biological systems, due to its ability to selectively bind to certain proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide also has a high degree of selectivity for certain proteins, making it a useful tool for imaging and detection. However, one limitation of using 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide is its potential toxicity, which may limit its use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide and its potential side effects.

Future Directions

There are several future directions for research involving 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide. One area of research is the development of 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide-based fluorescent probes for imaging of biological systems. Another area of research is the exploration of 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide's potential as an anti-inflammatory agent, which may have applications in the treatment of various inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide and its potential side effects, which will be important for the development of 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide-based therapies.

Synthesis Methods

5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has been synthesized using various methods, including the reaction of 5-bromo-2-carboxybenzaldehyde with isopropoxybenzaldehyde and hydrazine hydrate in ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization. Other methods include the reaction of 5-bromo-2-carboxybenzaldehyde with isopropoxybenzaldehyde and hydrazine hydrate in acetic acid, or the reaction of 5-bromo-2-carboxybenzaldehyde with isopropoxybenzaldehyde and hydrazine hydrate in methanol.

Scientific Research Applications

5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has been studied for its potential applications in scientific research. It has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has also been studied for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent. In addition, 5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide has been found to have potential as a fluorescent probe for imaging of biological systems.

properties

Product Name

5-bromo-N'-(4-isopropoxybenzylidene)-1-benzofuran-2-carbohydrazide

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

5-bromo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17BrN2O3/c1-12(2)24-16-6-3-13(4-7-16)11-21-22-19(23)18-10-14-9-15(20)5-8-17(14)25-18/h3-12H,1-2H3,(H,22,23)/b21-11+

InChI Key

DGMIUSQLLUWICT-SRZZPIQSSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br

SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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